N~1~-Tridecylpropane-1,3-diamine
Description
N~1~-Tridecylpropane-1,3-diamine is a diamine compound featuring a tridecyl (C₁₃) alkyl chain attached to the N~1~ position of a propane-1,3-diamine backbone.
Properties
CAS No. |
40691-02-9 |
|---|---|
Molecular Formula |
C16H36N2 |
Molecular Weight |
256.47 g/mol |
IUPAC Name |
N'-tridecylpropane-1,3-diamine |
InChI |
InChI=1S/C16H36N2/c1-2-3-4-5-6-7-8-9-10-11-12-15-18-16-13-14-17/h18H,2-17H2,1H3 |
InChI Key |
CAXOBEKINBCNQB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCNCCCN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Tridecylpropane-1,3-diamine typically involves the reaction of tridecylamine with 1,3-dibromopropane under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of N1-Tridecylpropane-1,3-diamine involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-Tridecylpropane-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include amine oxides, secondary and tertiary amines, and various substituted derivatives of N1-Tridecylpropane-1,3-diamine.
Scientific Research Applications
N~1~-Tridecylpropane-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used as a surfactant in various industrial processes, including detergents and emulsifiers.
Mechanism of Action
The mechanism of action of N1-Tridecylpropane-1,3-diamine involves its interaction with cell membranes. The long alkyl chain allows it to insert into lipid bilayers, disrupting the membrane structure and leading to cell lysis. This property is particularly useful in its antimicrobial applications.
Comparison with Similar Compounds
N,N,N’,N’-Tetradodecylpropane-1,3-diamine (AL-E12, C₁₂)
- Structure : Four dodecyl (C₁₂) chains attached to the diamine backbone .
- Synthesis: Synthesized via reductive amination of 1,3-diaminopropane with lauraldehyde, yielding <1% due to incomplete aldehyde conversion .
- Key Difference : Shorter alkyl chains (C₁₂ vs. C₁₃) may reduce lipophilicity and membrane interaction efficiency compared to Tridecyl derivatives.
N,N,N’,N’-Tetrakis(decyl)propane-1,3-diamine (AL-E10, C₁₀)
N1-Dodecylpropane-1,3-diamine (C₁₂)
- Structure : Single dodecyl chain (C₁₂) with a purity of 98+% .
- Commercial Availability : Offered in small quantities for research, suggesting easier accessibility than Tridecyl derivatives .
- Comparison : The absence of a C₁₃ chain may result in lower membrane permeability in drug delivery applications.
Substituent Effects on Solubility and Bioactivity
N1,N1-Dimethylpropane-1,3-diamine Derivative (Compound 38)
- Modification : A dimethyl-substituted diamine linked to a serine carbamate via an amide bond .
- Solubility : Achieved >10 mg/mL aqueous solubility, contrasting sharply with the poor solubility of long-chain alkyl diamines .
- Bioactivity : Demonstrated high potency as a TLR2 agonist (EC₅₀ = 0.25 nM) due to enhanced solubility and stability .
- Key Insight : Polar substituents (e.g., dimethyl groups) can mitigate solubility limitations inherent to alkylated diamines like Tridecyl derivatives.
N-(3-Aminopropyl)-N-dodecylpropane-1,3-diamine
- CAS : 2372-82-9; molecular formula C₁₈H₄₁N₃ .
- Hazards : Requires precautions for inhalation, skin contact, and ingestion, as detailed in safety data sheets (SDS) .
- Extrapolation to Tridecyl Analogs : Similar hazards are anticipated for N~1~-Tridecylpropane-1,3-diamine, necessitating rigorous handling protocols.
Comparative Data Table
Research Findings and Implications
- Synthesis Challenges : Long-chain alkyl diamines (e.g., AL-E12) face low yields due to steric hindrance and incomplete reactions . Tridecyl derivatives may encounter similar issues.
- Solubility-Bioactivity Trade-off : While alkyl chains enhance membrane interaction, they reduce solubility. Polar modifications (e.g., dimethyl groups) resolve this but alter application scope .
- Safety Profiles : Dodecyl analogs require stringent safety measures, suggesting Tridecyl derivatives demand comparable precautions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
